2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE
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Overview
Description
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.62 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE typically involves the reaction of 2-methylthiazole with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through crystallization or other suitable methods to obtain the desired compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A similar compound with a slightly different structure and properties.
Thiazole: The parent compound of 2-METHYL-1,3-THIAZOL-5-AMINE HYDROCHLORIDE, with a simpler structure.
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C4H7ClN2S |
---|---|
Molecular Weight |
150.63 g/mol |
IUPAC Name |
2-methyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-6-2-4(5)7-3;/h2H,5H2,1H3;1H |
InChI Key |
IXANNIOUIIRPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)N.Cl |
Origin of Product |
United States |
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